3-Nitro-1-(2-phenylethyl)-1H-pyrazole
Overview
Description
3-Nitro-1-(2-phenylethyl)-1H-pyrazole: is a chemical compound belonging to the class of nitroazoles. Nitroazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound features a pyrazole ring substituted with a nitro group at the third position and a phenylethyl group at the first position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole typically involves the nitration of pyrazole derivatives. One common method is the electrophilic nitration of pyrazoles using nitric acid or a mixture of nitric acid and sulfuric acid . The reaction conditions often require careful control of temperature and acidity to ensure the selective introduction of the nitro group at the desired position on the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced nitrating agents such as nitronium tetrafluoroborate or nitrogen dioxide can enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation: The phenylethyl group can undergo oxidation to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Reduction: 3-Amino-1-(2-phenylethyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Phenylacetic acid or phenylacetaldehyde derivatives.
Scientific Research Applications
Chemistry: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is used as an intermediate in the synthesis of more complex organic molecules. Its nitro group can be transformed into various functional groups, making it a versatile building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, nitroazoles, including this compound, are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The nitro group can enhance the compound’s biological activity by facilitating interactions with biological targets .
Industry: The compound is used in the development of advanced materials, such as energetic materials and dyes. Its unique chemical properties make it suitable for applications requiring high stability and reactivity .
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2-phenylethyl)-1H-pyrazole involves its interaction with molecular targets through its nitro and phenylethyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenylethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes .
Comparison with Similar Compounds
3-Nitro-1-phenylpyrazole: Similar structure but lacks the phenylethyl group.
3-Nitro-1-(2-phenylethyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-Nitro-1-(2-phenylethyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
Uniqueness: 3-Nitro-1-(2-phenylethyl)-1H-pyrazole is unique due to the presence of both the nitro group and the phenylethyl group on the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-nitro-1-(2-phenylethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-7-9-13(12-11)8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMNKKXDTAICEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC(=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101287852 | |
Record name | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-26-9 | |
Record name | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876343-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-1-(2-phenylethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101287852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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